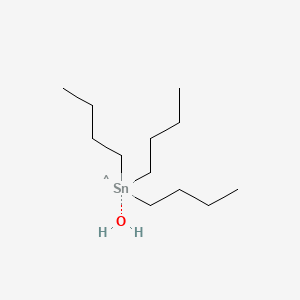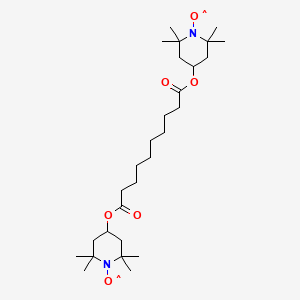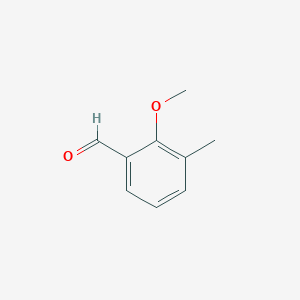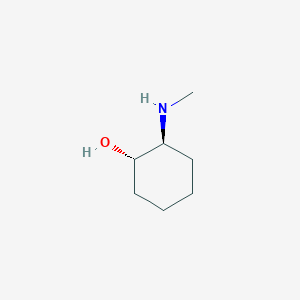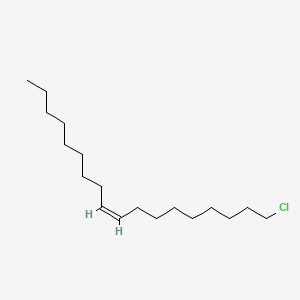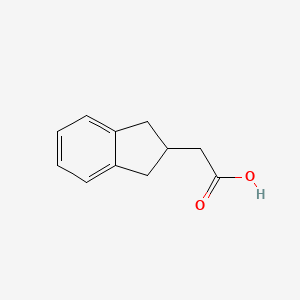
2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
Overview
Description
Synthesis Analysis
The synthesis of “2-(2,3-dihydro-1H-inden-2-yl)acetic Acid” can be achieved through chemical synthesis methods . The specific synthesis pathway would require a more detailed understanding of laboratory conditions and chemical steps .Molecular Structure Analysis
The IUPAC name for this compound is (2,3-dihydro-1H-inden-2-ylamino)acetic acid . The InChI code is 1S/C11H13NO2/c13-11(14)7-12-10-5-8-3-1-2-4-9(8)6-10/h1-4,10,12H,5-7H2,(H,13,14) .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 191.23 . It is a powder at room temperature . The compound is stable under normal temperatures but may decompose under high temperatures .Scientific Research Applications
Hydrogen Bonding in Homologous γ‐ and δ‐keto Acids :
- Research by Lalancette, Brunskill, and Thompson (1999) on related compounds revealed that 2,3-dihydro-1-oxo-1H-indene-2-acetic acid exhibits unique hydrogen bonding behaviors. This compound forms catemeric hydrogen bonds, leading to the formation of counterdirectional pairs of hydrogen-bonding chains. This structural feature could have implications for material science and molecular design (Lalancette, Brunskill, & Thompson, 1999).
Anti-inflammatory Applications :
- In a study by Sharma and Ray (2007), amide derivatives of 5,6-dimethoxy-2,3-dihydro-1H-inden(-1-yl)acetic acid were synthesized and evaluated for anti-inflammatory and analgesic activities. These compounds showed promising results, being effective without the gastrointestinal toxicity common to many NSAIDs. This suggests potential applications in developing new anti-inflammatory drugs (Sharma & Ray, 2007).
Reaction with Ethyl Chloroacetate :
- Bonanomi and Palazzo (1977) studied the reaction of 1H-indazol-3-ol with ethyl chloroacetate, leading to the formation of various esters, including derivatives of 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid. This research adds to the understanding of the chemical behavior and potential applications of these compounds in organic synthesis (Bonanomi & Palazzo, 1977).
Pharmacological Profile of Pyrrolizine Derivative :
- Laufer, Tries, Augustin, and Dannhardt (1994) investigated a pyrrolizine derivative related to 2,3-dihydro-1H-inden-2-yl-acetic acid, finding it to be an inhibitor of cyclo-oxygenase and 5-lipoxygenase. This compound demonstrated anti-inflammatory, analgesic, and antipyretic activities in animal studies without causing gastrointestinal damage, indicating potential for therapeutic use (Laufer, Tries, Augustin, & Dannhardt, 1994).
Photochemical Study of Diclofenac :
- A study by Eriksson, Svanfelt, and Kronberg (2010) examined the photochemical transformation of diclofenac, a compound structurally similar to this compound. This research has implications for understanding the environmental impact and degradation pathways of such pharmaceutical compounds (Eriksson, Svanfelt, & Kronberg, 2010).
Safety and Hazards
This compound is considered an organic compound and should be handled and stored under safe laboratory conditions . It should be avoided from contact with skin and eyes, and inhalation of its vapor should be prevented . The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335 .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid may interact with various biological targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . It’s plausible that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given that indole derivatives have diverse biological activities , it’s plausible that this compound may have similar effects.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULDPXYHBFBRGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409166 | |
| Record name | 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37868-26-1 | |
| Record name | 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthesis of 5,6-Dimethylazulene from 5,6-dimethylindan using the diazoacetic ester method, as described in the research?
A1: The synthesis of 5,6-Dimethylazulene from 5,6-dimethylindan, utilizing the diazoacetic ester method, is significant because it offers a pathway to obtain a valuable azulene derivative. Azulenes are aromatic hydrocarbons with a distinctive blue color and interesting chemical properties, finding applications in various fields like material science and medicinal chemistry. This specific research highlights the successful synthesis of 5,6-Dimethylazulene [] and also notes the isolation of Methyl 5,6-dimethyl-2-indanylacetate as part of the process. The structure of this compound, closely related to 2-Indanylacetic acid, was then elucidated using 220 MHz NMR spectroscopy []. This structural information contributes to a deeper understanding of the reactivity and potential applications of compounds within this chemical family.
Q2: Can 2-Indanylacetic acid derivatives be used in the synthesis of other complex molecules?
A2: Yes, derivatives of 2-Indanylacetic acid, specifically 1-Hydroxy-5-methyl-trans-2-indanylacetic acid, have proven valuable in synthesizing substituted 7H-Benzo(c)fluorenes []. While the abstract doesn't provide in-depth details about the reaction, it points towards the utility of 2-Indanylacetic acid derivatives as building blocks for constructing more complex polycyclic aromatic hydrocarbons. This has implications for the development of novel materials and potentially bioactive compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


